molecular formula C12H8BrClFNO2S B7638156 3-bromo-N-(4-chloro-2-fluorophenyl)benzenesulfonamide

3-bromo-N-(4-chloro-2-fluorophenyl)benzenesulfonamide

Cat. No.: B7638156
M. Wt: 364.62 g/mol
InChI Key: YXBPFYYQRBCMTG-UHFFFAOYSA-N
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Description

3-bromo-N-(4-chloro-2-fluorophenyl)benzenesulfonamide is a sulfonamide derivative known for its diverse applications in medicinal chemistry and material science.

Preparation Methods

The synthesis of 3-bromo-N-(4-chloro-2-fluorophenyl)benzenesulfonamide typically involves an amidation reaction. The process begins with the reaction of 3-bromobenzenesulfonyl chloride with 4-chloro-2-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

3-bromo-N-(4-chloro-2-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-bromo-N-(4-chloro-2-fluorophenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-chloro-2-fluorophenyl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes. This inhibition can disrupt essential biological pathways, resulting in antibacterial or anticancer effects .

Comparison with Similar Compounds

Similar compounds to 3-bromo-N-(4-chloro-2-fluorophenyl)benzenesulfonamide include other sulfonamide derivatives like:

These compounds share similar structural features but differ in their specific substituents, which can influence their chemical reactivity and biological activity. The unique combination of bromine, chlorine, and fluorine atoms in this compound contributes to its distinct properties and applications.

Properties

IUPAC Name

3-bromo-N-(4-chloro-2-fluorophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClFNO2S/c13-8-2-1-3-10(6-8)19(17,18)16-12-5-4-9(14)7-11(12)15/h1-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBPFYYQRBCMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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